(E)-2-acetamido-3-(5-ethylthiophen-2-yl)prop-2-enoic acid
Description
(E)-2-acetamido-3-(5-ethylthiophen-2-yl)prop-2-enoic acid is an organic compound that features a thiophene ring substituted with an ethyl group and an acetamido group
Properties
IUPAC Name |
(E)-2-acetamido-3-(5-ethylthiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-3-8-4-5-9(16-8)6-10(11(14)15)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVMABACDRCJDA-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(\C(=O)O)/NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-acetamido-3-(5-ethylthiophen-2-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 2-ethylthiophene.
Introduction of the Acetamido Group: The acetamido group can be introduced via an acylation reaction using acetic anhydride and an appropriate amine.
Formation of the Prop-2-enoic Acid Moiety: This can be achieved through a condensation reaction involving the thiophene derivative and an appropriate aldehyde or ketone, followed by oxidation to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-2-acetamido-3-(5-ethylthiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-acetamido-3-(5-ethylthiophen-2-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic uses, such as anti-inflammatory or antimicrobial agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-acetamido-3-(5-ethylthiophen-2-yl)prop-2-enoic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The acetamido group may facilitate binding to specific proteins, while the thiophene ring could interact with hydrophobic regions of the target.
Comparison with Similar Compounds
Similar Compounds
(E)-2-acetamido-3-(5-methylthiophen-2-yl)prop-2-enoic acid: Similar structure but with a methyl group instead of an ethyl group.
(E)-2-acetamido-3-(5-phenylthiophen-2-yl)prop-2-enoic acid: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
(E)-2-acetamido-3-(5-ethylthiophen-2-yl)prop-2-enoic acid is unique due to the presence of the ethyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in how the compound interacts with molecular targets and its overall efficacy in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
